4-Tert-butylcyclohexyl 4-[(4-nitrophenyl)amino]-4-oxobutanoate
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Overview
Description
4-Tert-butylcyclohexyl 4-[(4-nitrophenyl)amino]-4-oxobutanoate is a complex organic compound that features a tert-butyl group attached to a cyclohexyl ring, an amino group attached to a nitrophenyl ring, and an oxobutanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butylcyclohexyl 4-[(4-nitrophenyl)amino]-4-oxobutanoate typically involves multiple steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring with a tert-butyl group can be synthesized through a Friedel-Crafts alkylation reaction.
Introduction of the Amino Group: The nitrophenyl ring can be nitrated using a mixture of concentrated nitric and sulfuric acids, followed by reduction to introduce the amino group.
Esterification: The final step involves esterification of the oxobutanoate group with the amino-nitrophenyl compound under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group back to an amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be carried out using chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Halogenated or sulfonated aromatic compounds.
Scientific Research Applications
4-Tert-butylcyclohexyl 4-[(4-nitrophenyl)amino]-4-oxobutanoate has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-Tert-butylcyclohexyl 4-[(4-nitrophenyl)amino]-4-oxobutanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
4-Tert-butylcyclohexyl acetate: Similar in structure but lacks the nitrophenyl and amino groups.
4-Tert-butylcyclohexanol: Contains a hydroxyl group instead of the ester and nitrophenyl groups.
Uniqueness
4-Tert-butylcyclohexyl 4-[(4-nitrophenyl)amino]-4-oxobutanoate is unique due to the presence of both the nitrophenyl and amino groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C20H28N2O5 |
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Molecular Weight |
376.4 g/mol |
IUPAC Name |
(4-tert-butylcyclohexyl) 4-(4-nitroanilino)-4-oxobutanoate |
InChI |
InChI=1S/C20H28N2O5/c1-20(2,3)14-4-10-17(11-5-14)27-19(24)13-12-18(23)21-15-6-8-16(9-7-15)22(25)26/h6-9,14,17H,4-5,10-13H2,1-3H3,(H,21,23) |
InChI Key |
IWCHXGFIGVYVPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)OC(=O)CCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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